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Compound of Interest

Compound Name: Quinidine N-oxide

Cat. No.: B023188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of

Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document

synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME),

presents detailed experimental protocols from key studies, and visualizes relevant biological

and experimental processes.

Executive Summary
Quinidine N-oxide is a significant metabolite of quinidine, formed through hepatic N-oxidation.

While its pharmacological activity is considerably less potent than its parent compound,

understanding its pharmacokinetic profile is crucial for a complete characterization of

quinidine's disposition in the body. Studies in both humans and canines have demonstrated

that Quinidine N-oxide has a shorter elimination half-life and a smaller volume of distribution

compared to quinidine. Its primary route of elimination is via renal excretion. The following

sections provide an in-depth analysis of its pharmacokinetic parameters, the methodologies

used for their determination, and the metabolic pathways involved.

Pharmacokinetic Parameters
The pharmacokinetic properties of Quinidine N-oxide have been investigated in both human

and animal models. The quantitative data from these studies are summarized below.
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Human Pharmacokinetic Data
A study in healthy human subjects following single oral doses of Quinidine N-oxide provided

the following key parameters.

Table 1: Pharmacokinetic Parameters of Quinidine N-oxide in Healthy Human Subjects[1]

Parameter Mean Value (± SD) Units

Elimination Half-Life (t½) 2.5 (± 0.28) hours

Renal Clearance (CLr) 1.3 (± 0.3) L/hr

Unchanged Drug in Urine

(12h)
13.9 (± 3.7) % of dose

Free Fraction in Serum 3.3 (± 0.83) %

Another study determined the disposition parameters of Quinidine N-oxide following

intravenous infusion of the parent drug, quinidine.

Table 2: Disposition Parameters of Quinidine N-oxide Following Intravenous Quinidine

Infusion in Humans[2]

Parameter Mean Value (± SD) Units

Formation Rate Constant (kmf) 0.00012 (± 0.00003) min⁻¹

Volume of Distribution (Vm) 0.068 (± 0.020) L/kg

Elimination Rate Constant

(kmu)
0.0063 (± 0.0008) min⁻¹

Preclinical Pharmacokinetic Data (Beagle Dogs)
Intravenous infusion studies in beagle dogs have also been conducted to compare the

pharmacokinetics of Quinidine N-oxide to its parent drug.

Table 3: Pharmacokinetic Parameters of Quinidine N-oxide in Beagle Dogs[3]
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Parameter Mean Value (± SD) Units

Steady-State Volume of

Distribution (Vdss)
1.03 (± 0.21) L/kg

Clearance (CL) 0.065 (± 0.012) L/min

Terminal Half-Life (t½) 316 (± 69) minutes

Unchanged Drug in Urine 77 %

Metabolism and Biological Pathways
Quinidine N-oxide is a product of the hepatic metabolism of quinidine. The primary enzyme

responsible for the metabolism of quinidine to its major metabolite, 3-hydroxyquinidine, is

Cytochrome P450 3A4 (CYP3A4).[4][5][6] While the specific enzyme for N-oxidation is not as

clearly defined in the provided literature, it is a recognized metabolic pathway alongside

hydroxylation and O-demethylation.
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Caption: Metabolic pathway of Quinidine to its major metabolites.
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Experimental Protocols
The characterization of Quinidine N-oxide's pharmacokinetic profile relies on robust analytical

and experimental methodologies.

Human Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of Quinidine N-oxide after single oral

doses in healthy subjects.[1]

Subjects: Four healthy male volunteers.

Administration: Single oral doses of 3 to 15 mg of Quinidine N-oxide.[1]

Sample Collection: Blood and urine samples were collected at various time points.

Analytical Method: Concentrations of Quinidine N-oxide in serum and urine were

determined by a specific and sensitive high-performance liquid chromatography (HPLC)

assay.[1][7]

Extraction: A single-step, liquid-liquid extraction procedure was employed.[7]

Chromatography: Isocratic reversed-phase HPLC was used for separation.[7][8]

Detection: Fluorescence detection was utilized for quantification.[7]

Pharmacokinetic Analysis: Serum concentration-time data were analyzed to calculate key

pharmacokinetic parameters including elimination half-life, renal clearance, and volume of

distribution.

Preclinical (Canine) Study Protocol
Objective: To compare the pharmacokinetics of Quinidine and Quinidine N-oxide in beagle

dogs.[3]

Subjects: Three beagle dogs.

Administration: Separate intravenous infusions of quinidine and Quinidine N-oxide were

administered to each dog.[3]
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Sample Collection: Plasma and urine samples were collected.

Analytical Method: Plasma and urine samples were analyzed to determine the

concentrations of the administered compound.

Pharmacokinetic Analysis: The plasma concentration-time data were used to determine

compartment-independent pharmacokinetic parameters, including steady-state volume of

distribution (Vdss), clearance, and terminal half-life.[3]
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Pharmacokinetic Study Workflow
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Caption: General experimental workflow for a pharmacokinetic study.

Pharmacodynamic Considerations
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Studies in both humans and dogs have indicated that Quinidine N-oxide possesses

significantly less pharmacological activity compared to its parent drug, quinidine.[1][3] In

healthy human subjects, no systematic changes in the heart rate-corrected QT interval were

observed at concentrations up to 500 ng/ml.[1] In beagle dogs, quinidine was found to be

approximately three to four times more potent than the N-oxide metabolite in prolonging the QT

interval.[3] Consequently, at the plasma concentrations typically observed after quinidine

administration, Quinidine N-oxide is not expected to contribute significantly to the overall

pharmacodynamic effect.[3]

Conclusion
The pharmacokinetic profile of Quinidine N-oxide is characterized by rapid elimination and a

limited volume of distribution. Although it is a notable metabolite of quinidine, its low

pharmacological activity suggests a minimal contribution to the therapeutic or toxic effects of

the parent drug. The data and protocols summarized in this guide provide a foundational

understanding for researchers and professionals in the field of drug development and

pharmacology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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